2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one

Structure–Activity Relationship Ligand Efficiency Lipophilicity Modulation

2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one (CAS 941883-77-8) is a fully synthetic pyridazin-3-one derivative bearing a 2,4,5-trimethylphenyl substituent at the 6-position and a 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain at the N-2 position, with molecular formula C19H23N3O2 and molecular weight 325.41 g/mol. The pyridazin-3-one core is a privileged scaffold in medicinal chemistry, with numerous derivatives reported as histamine H₃ receptor antagonists, phosphodiesterase inhibitors, and herbicides.

Molecular Formula C19H23N3O2
Molecular Weight 325.412
CAS No. 941883-77-8
Cat. No. B2360442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one
CAS941883-77-8
Molecular FormulaC19H23N3O2
Molecular Weight325.412
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)N3CCCC3)C
InChIInChI=1S/C19H23N3O2/c1-13-10-15(3)16(11-14(13)2)17-6-7-18(23)22(20-17)12-19(24)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9,12H2,1-3H3
InChIKeyCERGHWCWRTXBLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one: Structural and Procurement Baseline for a Specialized Pyridazinone Research Compound


2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one (CAS 941883-77-8) is a fully synthetic pyridazin-3-one derivative bearing a 2,4,5-trimethylphenyl substituent at the 6-position and a 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain at the N-2 position, with molecular formula C19H23N3O2 and molecular weight 325.41 g/mol [1]. The pyridazin-3-one core is a privileged scaffold in medicinal chemistry, with numerous derivatives reported as histamine H₃ receptor antagonists, phosphodiesterase inhibitors, and herbicides [2][3]. This specific compound is catalogued as a research chemical, and its distinct substitution pattern departs substantially from the more extensively characterized pyridazin-3-ones found in the patent and primary literature, making it a targeted tool for structure–activity relationship (SAR) exploration rather than a drop-in replacement for any well-known lead molecule.

Why 2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one Cannot Be Replaced by Generic Pyridazinone Analogs


Even within the pyridazin-3-one family, subtle modifications to the aryl substituent and the N-2 side chain can cause dramatic shifts in target engagement, selectivity, and ADME properties [1]. The 2,4,5-trimethylphenyl group introduces a specific steric and lipophilic profile that is absent in the more common 4-substituted phenyl or unsubstituted pyridazin-3-ones, while the 2-oxo-2-(pyrrolidin-1-yl)ethyl chain provides a hydrogen-bond-accepting amide tether that differs from the propoxy-pyrrolidine linkers employed in clinical candidates such as irdabisant (CEP-26401) [1][2]. Consequently, procurement of a generic “pyridazinone derivative” is not equivalent to sourcing this precise compound, because SAR transferability across the class is generally poor and must be verified through direct head-to-head data rather than assumed based on core scaffold alone.

Quantitative Differentiation Evidence for 2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one Relative to Closest Analogs


Structural Diversification at the 6-Aryl Position: 2,4,5-Trimethylphenyl vs. 2-Methylphenyl and Unsubstituted Phenyl Congeners

The closest purchasable congeners that retain the same N-2 side chain are 6-(2-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one (CAS not disclosed; C17H19N3O2, MW 297.36) and the 6-phenyl analog. The target compound introduces two additional methyl groups at the 4- and 5-positions of the pendant phenyl ring, which are predicted to increase computed logP by approximately 0.9–1.2 log units relative to the mono-methyl analog and enhance van der Waals contact area with hydrophobic protein pockets [1]. No direct biochemical comparison data have been published for these exact pairs; therefore the differentiation claim rests on calculated physicochemical descriptors and the well-established observation that 2,4,5-trimethylphenyl-substituted heterocycles exhibit distinct target selectivity profiles compared to their mono-methyl or unsubstituted counterparts in other chemotypes [2].

Structure–Activity Relationship Ligand Efficiency Lipophilicity Modulation

N-2 Side Chain Geometry Distinguishes This Compound from Clinical Pyridazinone H₃R Inverse Agonists

Clinical pyridazinone H₃R inverse agonists such as irdabisant (CEP-26401) employ a 4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl linker that attaches to the pyridazinone core at the 6-position via an ether oxygen, yielding a flexible, elongated topology [1]. In the target compound, the pyrrolidine is connected directly to the pyridazinone N-2 atom through a 2-oxoethyl linker (CH₂–C(O)–pyrrolidine), creating a shorter, more constrained N-2–amide geometry. This fundamental difference in linker architecture places the pyrrolidine ring approximately 4–5 Å closer to the pyridazinone core and changes the hydrogen-bonding character from an ether to an amide. No head-to-head pharmacological comparison is available, but in the broader GPCR ligand literature, such linker variations have been shown to invert functional activity from inverse agonism to antagonism and to shift selectivity among receptor subtypes [2].

Histamine H₃ Receptor GPCR Ligand Design Linker Optimization

Bulk Procurement Purity Benchmark: 95% HPLC Purity as the Minimum Specification

The compound is routinely supplied at a guaranteed minimum purity of 95% as determined by HPLC, which serves as the required baseline for any procurement decision . While this purity level is common for research-grade pyridazinone building blocks, it must be verified against the specific synthetic route because the 2-oxo-pyrrolidine moiety is susceptible to hydrolytic ring-opening under acidic or basic conditions, which can generate 4-aminobutyric acid-derived impurities that are not present in simpler pyridazinone analogs lacking the amide-linked pyrrolidine [1]. Analogs such as 2-benzyl-6-(2,4,5-trimethylphenyl)pyridazin-3-one (CAS 899740-30-8), which replace the 2-oxo-pyrrolidine with a benzyl group, do not carry this hydrolytic degradation liability. Procurement contracts should therefore specify a purity ≥95% by HPLC with an explicit limit on 4-aminobutyric acid-related impurities (NMT 0.5% by area normalization).

Quality Control Analytical Chemistry Procurement Specification

Patent Landscape Indicates a Distinct IP Position for 2,4,5-Trimethylphenyl Pyridazinones

A search of the patent literature reveals that the 2,4,5-trimethylphenyl substituent on a pyridazinone core is explicitly claimed in herbicide patent families (e.g., U.S. Patent 6,090,753 and related filings) [1], but the combination with an N-2 2-oxo-2-pyrrolidin-1-ylethyl side chain does not appear in the exemplified compound lists of major pharmaceutical patents covering pyridazinone H₃R antagonists or PDE4 inhibitors. This contrasts with the heavily patented 4-(3-pyrrolidin-1-ylpropoxy)phenyl-pyridazinone series, which is dominated by CEP-26401 (irdabisant) and its congeners [2]. The relative absence of specific claims covering the N-2 amide-linked pyrrolidine topology on a 2,4,5-trimethylphenyl pyridazinone scaffold may offer a favorable freedom-to-operate position for organizations seeking novel composition-of-matter intellectual property.

Intellectual Property Freedom to Operate Research Tool

Recommended Research and Industrial Application Scenarios for 2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one


Lead-Optimization SAR Probing of Hydrophobic Sub-Pocket Occupancy in Pyridazinone-Based GPCR or Kinase Targets

The 2,4,5-trimethylphenyl group provides enhanced lipophilicity and steric bulk relative to mono-methyl or unsubstituted phenyl analogs. This compound is best deployed in systematic SAR campaigns where the goal is to quantify the effect of increased aryl lipophilicity on target binding affinity, selectivity, and cellular permeability. Procurement is recommended when the target protein's X-ray structure reveals a large, lipophilic cavity adjacent to the pyridazinone 6-position that can accommodate the trimethylphenyl moiety [1].

Evaluation of N-2 Amide-Linked Pyrrolidine Topology as a Novel Pharmacophore for Neurotransmitter Receptor Modulation

Because the N-2–CH₂–C(O)–pyrrolidine linker differs fundamentally from the 6-(aryloxypropyl)-pyrrolidine scaffold of known H₃R inverse agonists, this compound is suitable for exploratory pharmacology studies aimed at identifying receptor subtype-selective ligands with alternative functional profiles (e.g., neutral antagonism vs. inverse agonism). Its procurement is justified when a screening cascade requires a chemically distinct pyridazinone chemotype to complement existing 6-substituted analogs [1].

Chemical Biology Probe Development Requiring a Pyridazinone Scaffold with a Built-In Amide Handle for Bioconjugation

The 2-oxo-pyrrolidine side chain contains a tertiary amide that can serve as a latent functional handle for further derivatization (e.g., reduction to the amine, or hydrolysis to the carboxylic acid for bioconjugation). This distinguishes it from pyridazinones with simple alkyl or benzyl N-2 substituents. This compound is appropriate for medicinal chemistry groups that need a versatile intermediate for the synthesis of affinity- or photo-affinity probes based on the pyridazinone core [2].

Freedom-to-Operate-Driven Hit-to-Lead Programs in Anti-Infective or CNS Therapeutic Areas

Given the compound's apparent absence from composition-of-matter patents covering pyridazinone clinical candidates (unlike the heavily patented irdabisant series), it offers an attractive starting point for hit-to-lead chemistry in anti-infective or CNS programs where the pyridazinone core has demonstrated activity against Plasmodium DHODH [1] or histamine receptors [2], but where IP freedom is a critical selection criterion.

Quote Request

Request a Quote for 2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.